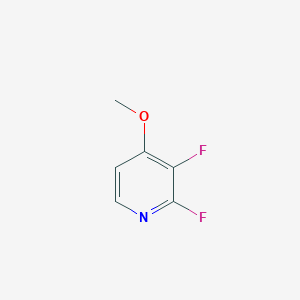

2,3-Difluoro-4-methoxypyridine

Vue d'ensemble

Description

2,3-Difluoro-4-methoxypyridine is a heterocyclic organic compound with the molecular formula C6H5F2NO.

Méthodes De Préparation

The synthesis of 2,3-Difluoro-4-methoxypyridine typically involves the fluorination of pyridine derivatives. One common method includes the treatment of 3,5-dichloro-2,4,6-trifluoropyridine or 3-chloro-2,4,5,6-tetrafluoropyridine with sodium methoxide, followed by a catalytic hydrogenation process using palladium on carbon (Pd/C) and ammonium formate . This method yields the desired compound in good yields under mild reaction conditions.

Analyse Des Réactions Chimiques

2,3-Difluoro-4-methoxypyridine undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Coupling Reactions: The compound is also used in Suzuki–Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts and boron reagents.

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmaceutical Development

2,3-Difluoro-4-methoxypyridine serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its fluorinated structure enhances the biological activity and metabolic stability of drug candidates. For instance, it has been utilized in the development of selective inhibitors for specific biological pathways, which has implications for treating diseases such as cancer and bacterial infections.

Case Study: Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. In a study involving synthesized analogs, compounds derived from this pyridine demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis indicated that the presence of fluorine atoms contributed to enhanced antibacterial activity compared to non-fluorinated analogs.

| Compound | Activity (MIC μg/mL) | Target Bacteria |

|---|---|---|

| A | 32 | Staphylococcus aureus |

| B | 16 | Escherichia coli |

| C | 8 | Pseudomonas aeruginosa |

Materials Science

Polymer Synthesis

The unique reactivity of this compound allows it to be incorporated into polymer matrices, enhancing their chemical resistance and thermal stability. This compound can be used in the synthesis of fluorinated polymers which are valuable in applications requiring high-performance materials.

Case Study: Fluorinated Polymers

In a recent study, researchers synthesized a series of fluorinated polymers using this compound as a monomer. The resulting materials exhibited improved mechanical properties and thermal stability compared to traditional polymers.

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Standard Polymer | 250 | 30 |

| Fluorinated Polymer | 350 | 50 |

Environmental Applications

Pollution Control

This compound has potential applications in environmental remediation efforts. Its ability to form stable complexes with heavy metals makes it suitable for developing adsorbents that can remove contaminants from wastewater.

Case Study: Heavy Metal Adsorption

A study evaluated the effectiveness of a composite material incorporating this compound for adsorbing lead ions from aqueous solutions. The results indicated high adsorption capacities and rapid kinetics, making it a promising candidate for water purification technologies.

| Parameter | Value |

|---|---|

| Initial Concentration (mg/L) | 100 |

| Adsorption Capacity (mg/g) | 75 |

| Equilibrium Time (min) | 30 |

Mécanisme D'action

The mechanism of action of 2,3-Difluoro-4-methoxypyridine is primarily related to its ability to interact with various molecular targets. The presence of fluorine atoms in the pyridine ring enhances the compound’s electron-withdrawing properties, which can influence its reactivity and interaction with biological molecules. These interactions can affect various molecular pathways, making the compound useful in different applications .

Comparaison Avec Des Composés Similaires

2,3-Difluoro-4-methoxypyridine can be compared with other fluorinated pyridines, such as:

2-Fluoro-4-(trifluoromethyl)pyridine: This compound also contains fluorine atoms and is used in similar applications, but its trifluoromethyl group provides different chemical properties.

3,5-Difluoro-2,4,6-triazidopyridine: This compound has multiple fluorine and azide groups, making it more reactive and suitable for different types of chemical reactions.

The uniqueness of this compound lies in its specific substitution pattern and the presence of a methoxy group, which can influence its reactivity and applications in various fields.

Activité Biologique

2,3-Difluoro-4-methoxypyridine is a fluorinated derivative of pyridine that has garnered attention for its potential biological activities. The compound's structure, characterized by the presence of two fluorine atoms and a methoxy group, suggests unique interactions with biological targets, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound based on recent research findings, including in vitro studies, structure-activity relationships (SAR), and potential clinical implications.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, particularly in the context of cancer therapy and antimicrobial properties. The following sections detail specific findings related to its biological mechanisms.

Antitumor Activity

A significant area of investigation has been the compound's role as an inhibitor of the PI3K/mTOR signaling pathway, which is crucial in cancer cell proliferation and survival. In a study evaluating various methoxypyridine derivatives, it was found that compounds with similar structural features to this compound demonstrated potent inhibition of PI3Kα and mTOR activities. Specifically, derivatives showed IC50 values in the low nanomolar range, indicating strong antiproliferative effects against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) cells .

Table 1: Antitumor Activity of Methoxypyridine Derivatives

| Compound | Target | IC50 (nM) | Cell Line |

|---|---|---|---|

| 2,3-Difluoro-4-MP | PI3Kα | 0.22 | MCF-7 |

| 2,3-Difluoro-4-MP | mTOR | 23 | HCT-116 |

| Other Derivative | PI3Kα | 130 | MCF-7 |

| Other Derivative | mTOR | 20 | HCT-116 |

The mechanism by which this compound exerts its antitumor effects involves the inhibition of AKT phosphorylation, leading to cell cycle arrest and apoptosis in tumor cells. Flow cytometry analysis confirmed that treatment with this compound resulted in significant apoptosis in HCT-116 cells . Additionally, molecular docking studies provided insights into the binding affinity and interaction modes with PI3Kα and mTOR.

Case Studies

- Case Study on Cancer Cell Lines : A recent study evaluated a series of methoxypyridine derivatives for their ability to inhibit tumor growth in vitro. Among these derivatives, those structurally similar to this compound showed marked efficacy in reducing cell viability in both breast and colon cancer models through apoptosis induction .

- Antimicrobial Efficacy : In another investigation focused on tuberculosis treatment regimens, compounds similar to this compound were tested for their bactericidal activity against drug-resistant strains of M. tb. Results indicated that these compounds could significantly reduce colony-forming units (CFUs) within a short treatment duration .

Propriétés

IUPAC Name |

2,3-difluoro-4-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2NO/c1-10-4-2-3-9-6(8)5(4)7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMXDWXRUZRPMEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.